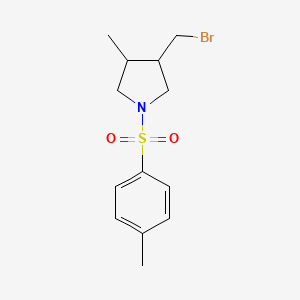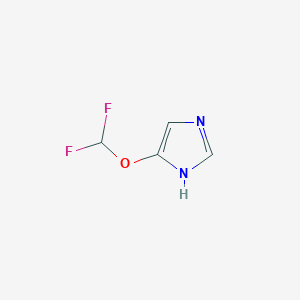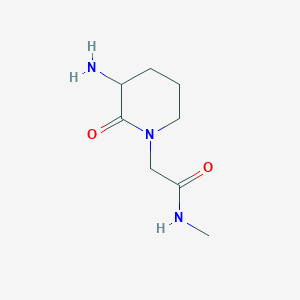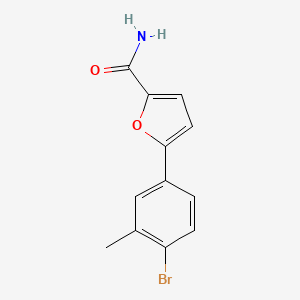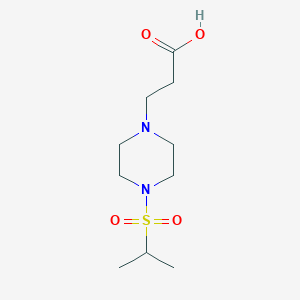
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is a chemical compound with the molecular formula C10H20N2O4S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid typically involves the reaction of piperazine with isopropylsulfonyl chloride, followed by the addition of propanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization, distillation, or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an antifungal or antibacterial agent.
Industry: Utilized in the development of new materials, such as polymers or resins, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various biological receptors, modulating their function. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)propanoic acid: Lacks the isopropylsulfonyl group, making it less reactive in certain chemical reactions.
3-(4-Methylpiperazin-1-yl)propanoic acid: Contains a methyl group instead of an isopropylsulfonyl group, leading to different chemical and biological properties.
Imidazolepropionic acid: Contains an imidazole ring instead of a piperazine ring, resulting in different reactivity and applications.
Uniqueness
3-(4-(Isopropylsulfonyl)piperazin-1-yl)propanoic acid is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.
特性
分子式 |
C10H20N2O4S |
|---|---|
分子量 |
264.34 g/mol |
IUPAC名 |
3-(4-propan-2-ylsulfonylpiperazin-1-yl)propanoic acid |
InChI |
InChI=1S/C10H20N2O4S/c1-9(2)17(15,16)12-7-5-11(6-8-12)4-3-10(13)14/h9H,3-8H2,1-2H3,(H,13,14) |
InChIキー |
KGOIINLXSQWVIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)S(=O)(=O)N1CCN(CC1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
